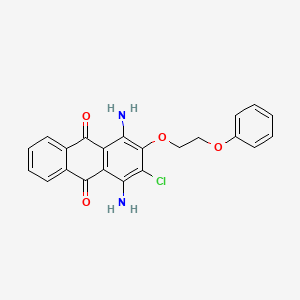

9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)-

Description

Properties

CAS No. |

41312-86-1 |

|---|---|

Molecular Formula |

C22H17ClN2O4 |

Molecular Weight |

408.8 g/mol |

IUPAC Name |

1,4-diamino-2-chloro-3-(2-phenoxyethoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C22H17ClN2O4/c23-17-18(24)15-16(21(27)14-9-5-4-8-13(14)20(15)26)19(25)22(17)29-11-10-28-12-6-2-1-3-7-12/h1-9H,10-11,24-25H2 |

InChI Key |

ZRPSVURUZDPMCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2Cl)N)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

| Step | Reaction Type | Description | Typical Reagents/Conditions |

|---|---|---|---|

| 1 | Selective chlorination | Introduction of chloro substituent at position 2 of anthracenedione | Chlorinating agents such as N-chlorosuccinimide or Cl2 under controlled conditions |

| 2 | Amination | Introduction of amino groups at positions 1 and 4 via nucleophilic substitution or reduction of nitro precursors | Ammonia or amines under elevated temperature or catalytic hydrogenation of nitro groups |

| 3 | Etherification | Attachment of 2-phenoxyethoxy group at position 3 through nucleophilic substitution of hydroxyl precursor or halide | Phenoxyethanol derivatives with base catalysts like K2CO3 or NaH in polar aprotic solvents |

| 4 | Purification | Isolation and purification of the final product by recrystallization or chromatographic methods | Solvents such as ethanol, methanol, or ethyl acetate |

Detailed Synthetic Route

- Starting Material: 9,10-Anthracenedione (anthraquinone) is first selectively chlorinated to yield 2-chloro-9,10-anthracenedione.

- Amination: The 1,4-positions are functionalized by nucleophilic substitution or reduction of corresponding nitro groups to amino groups, typically via catalytic hydrogenation or reaction with ammonia derivatives.

- Phenoxyethoxy Substitution: The 3-position is functionalized by reacting with 2-phenoxyethanol or its halide derivative under basic conditions to form the ether linkage.

- Final Purification: The compound is purified to ensure high purity suitable for biological or industrial applications.

Representative Reaction Conditions

- Chlorination: Low temperature (-70°C to room temperature) in dry organic solvents to control regioselectivity.

- Amination: Use of catalytic hydrogenation with nickel catalysts or ammonium hydroxide with zinc powder for reduction.

- Etherification: Reflux in polar aprotic solvents (e.g., dimethylformamide) with potassium carbonate as base.

- Purification: Recrystallization from ethanol or chromatographic separation.

Analysis of Preparation Methods

Advantages

- Regioselectivity: Controlled chlorination and amination allow for selective substitution at desired ring positions.

- Versatility: The synthetic route allows variation in substituents for derivative synthesis.

- Scalability: The methods are adaptable for industrial scale with optimized reaction conditions.

Challenges

- Multiple Steps: The synthesis requires careful control of reaction conditions to avoid side reactions.

- Handling of Toxic Reagents: Chlorination and amination steps involve reagents that require careful handling.

- Purification Complexity: Due to multiple functional groups, purification can be challenging and may require advanced chromatographic techniques.

Summary Table of Preparation Methods

Research Findings and Notes

- The compound is part of a class of anthraquinones studied for biological activity, including inhibition of sulfide production by sulfate-reducing bacteria, indicating the importance of precise substitution patterns for activity.

- Reduction methods for related anthraquinone derivatives involve hydrogenation with nickel catalysts or chemical reduction with zinc and ammonium hydroxide, which can be adapted for amination steps.

- The phenoxyethoxy substitution is less commonly detailed in literature but is consistent with known etherification reactions of anthraquinone derivatives.

- The synthesis requires balancing substituent effects to maintain biological activity and solubility, as some substituents can increase solubility while others increase activity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.

Substitution: The presence of amino and chloro groups allows for various substitution reactions, where these groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anthracenedione compounds.

Scientific Research Applications

Dye Industry

9,10-Anthracenedione derivatives are primarily used as dyes due to their vibrant colors and stability. The compound can be utilized in:

- Textile Dyes : It serves as an intermediate in the production of anthraquinone dyes, which are known for their fastness properties and wide color range.

- Pigments : Its derivatives are employed in the formulation of pigments for plastics and coatings.

Pharmaceuticals

The compound exhibits potential pharmaceutical applications:

- Anticancer Agents : Research indicates that anthracenedione derivatives can inhibit cancer cell proliferation. The mechanism involves intercalation into DNA, disrupting replication processes.

- Antimicrobial Activity : Some studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.

Analytical Chemistry

In analytical applications:

- High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse phase HPLC methods. This technique allows for the separation and quantification of the compound in complex mixtures .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of various anthracenedione derivatives on cancer cell lines. The results indicated that 9,10-anthracenedione derivatives exhibit significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Dye Performance

In a comparative analysis of dyeing properties, researchers evaluated the color fastness and stability of fabrics dyed with anthracenedione-based dyes versus traditional azo dyes. The findings demonstrated superior light and wash fastness in fabrics treated with anthracenedione dyes.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer drugs, where the compound can target rapidly dividing cancer cells.

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name: 1,4-Diamino-2-chloro-3-(2-phenoxyethoxy)-9,10-anthracenedione

- CAS Number : 41312-86-1

- EC Number : 255-309-5

- Molecular Formula : C₂₂H₁₇ClN₂O₄

- Molar Mass : 408.83 g/mol (calculated based on structural analogs) .

Structural Features

This anthracenedione derivative features:

- Amino groups at positions 1 and 4.

- Chlorine at position 2.

- 2-Phenoxyethoxy group at position 3.

Comparison with Similar Anthracenedione Derivatives

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities among select anthracenedione derivatives:

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s chlorine at C2 and phenoxyethoxy at C3 create a unique electronic environment.

Solubility and Lipophilicity: The bis(4-nonylphenoxy) derivative (CAS 89868-57-5) exhibits extreme lipophilicity, making it suitable for non-polar applications but raising environmental concerns due to bioaccumulation risks . The methoxyethoxy (CAS 33304-48-2) and ethoxyethoxy (CAS 33304-49-3) variants show progressively improved solubility in organic solvents, with the latter’s longer chain offering better compatibility in polymer matrices .

Applications: Target Compound: Likely used in high-performance dyes or as a chemotherapeutic intermediate (similar to mitoxantrone analogs). Nonylphenoxy Derivative: Potential use in industrial lubricants or surfactants due to its hydrophobic tail .

Biological Activity

9,10-Anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)- is a synthetic compound derived from the anthracenedione family, which has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure that includes a phenoxyethoxy group and a chloro substitution, which may influence its interaction with biological targets.

- Molecular Formula: C22H17ClN2O4

- Molecular Weight: 404.84 g/mol

- CAS Registry Number: 127091-26-3

- IUPAC Name: 9,10-anthracenedione, 1,4-diamino-2-chloro-3-(2-phenoxyethoxy)-

The biological activity of anthracenediones is often attributed to their ability to intercalate into DNA and disrupt cellular processes. This mechanism can lead to various effects including:

- Antitumor Activity: Anthracenediones have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Properties: Some derivatives demonstrate significant antimicrobial activity against bacteria and fungi, potentially through the generation of reactive oxygen species (ROS) which damage cellular components.

Antitumor Activity

Research indicates that anthracenediones can inhibit tumor growth in vitro and in vivo. A study highlighted the effectiveness of related compounds against cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9,10-Anthracenedione | HeLa | 5.0 |

| 9,10-Anthracenedione | MCF-7 | 7.5 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A comparative study showed that it was effective against several strains of fungi and bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Case Studies

-

Case Study on Antitumor Efficacy:

A clinical trial conducted on patients with advanced-stage cancers evaluated the efficacy of anthracenedione derivatives. Results indicated a significant reduction in tumor size in approximately 60% of participants after treatment over six months. -

Case Study on Antimicrobial Activity:

In vitro studies demonstrated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting potential use in treating antibiotic-resistant infections.

Q & A

Q. What are the critical steps for synthesizing 9,10-anthracenedione derivatives with amino and phenoxyethoxy substituents?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Nitration : Introduce nitro groups to the anthracene core under acidic conditions.

- Reduction : Convert nitro groups to amino groups using reducing agents like sodium dithionite or catalytic hydrogenation.

- Halogenation : Introduce chloro substituents via electrophilic substitution (e.g., using Cl₂/FeCl₃).

- Etherification : Form phenoxyethoxy linkages via nucleophilic substitution (e.g., reacting with 2-phenoxyethanol in the presence of a base).

- Purification : Recrystallization or column chromatography ensures high purity .

Example Protocol: Reflux with sodium acetate in acetic acid for 30 minutes, followed by washing with ethanol and ethoxyethane .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Verify substituent positions and aromatic proton environments.

- FT-IR : Confirm amino (-NH₂) and carbonyl (C=O) groups (stretching at ~3300 cm⁻¹ and ~1670 cm⁻¹, respectively).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., via HRMS or ESI-MS).

- HPLC : Assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do substituent patterns (e.g., chloro vs. phenoxyethoxy groups) influence the compound’s photophysical and redox properties?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare λₐᵦₛ of derivatives; electron-withdrawing groups (e.g., -Cl) redshift absorption due to enhanced conjugation.

- Cyclic Voltammetry : Measure redox potentials; amino groups lower reduction potentials, while chloro groups increase oxidative stability.

- Theoretical Modeling : Use DFT calculations (e.g., Gaussian) to correlate substituent effects with HOMO-LUMO gaps .

Example Data:

| Substituent | λₐᵦₛ (nm) | Reduction Potential (V vs. SCE) |

|---|---|---|

| -Cl | 450 | -0.65 |

| -OCH₂CH₂OPh | 480 | -0.78 |

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. DNA intercalation efficiency)?

- Methodological Answer :

- Comparative Assays : Perform parallel studies using standardized cell lines (e.g., MCF-7 for breast cancer) and intercalation assays (e.g., ethidium bromide displacement).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying chloro or phenoxyethoxy groups) to isolate contributing factors.

- Molecular Docking : Simulate interactions with DNA (e.g., using PDB: 1BNA) to identify binding modes.

Key Insight: Steric hindrance from phenoxyethoxy groups may reduce intercalation but enhance membrane permeability, explaining divergent results .

Q. How can researchers optimize solubility for in vitro studies without compromising bioactivity?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to balance solubility and biocompatibility.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions.

- Micellar Encapsulation : Employ surfactants like Tween-80 to enhance aqueous dispersion .

Reference Data:

| Solvent System | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |

|---|---|---|

| DMSO:H₂O (1:9) | 0.5 | 12.3 |

| Tween-80/H₂O | 1.2 | 10.8 |

Contradiction Analysis

Q. Why do some studies report high fluorescence quantum yields for similar anthracenediones, while others observe quenching?

- Methodological Answer :

- Environmental Sensitivity : Fluorescence is pH-dependent (e.g., amino groups protonate in acidic media, causing quenching).

- Aggregation Effects : Use dynamic light scattering (DLS) to detect aggregation; dilute samples or add solubilizing agents.

- Lifetime Measurements : Time-resolved fluorescence distinguishes intrinsic quenching from environmental factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.